molecular formula C23H18N6S2 B11325456 1,3-Benzothiazol-2-YL [(8,9-dimethyl-7-phenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl] sulfide

1,3-Benzothiazol-2-YL [(8,9-dimethyl-7-phenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl] sulfide

Cat. No.: B11325456
M. Wt: 442.6 g/mol
InChI Key: DYUMBHKQFMSUHA-UHFFFAOYSA-N
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Description

1,3-Benzothiazol-2-YL [(8,9-dimethyl-7-phenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl] sulfide is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are aromatic heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzothiazole derivatives, including 1,3-Benzothiazol-2-YL [(8,9-dimethyl-7-phenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl] sulfide, can be achieved through various synthetic pathways. Common methods include:

    Diazo-coupling: This involves the reaction of diazonium salts with aromatic compounds to form azo compounds.

    Knoevenagel Condensation: This reaction involves the condensation of aldehydes or ketones with compounds containing active methylene groups in the presence of a base.

    Biginelli Reaction: A multi-component reaction that synthesizes dihydropyrimidinones from aldehydes, β-ketoesters, and urea or thiourea.

    Microwave Irradiation: This method uses microwave energy to accelerate chemical reactions, often resulting in higher yields and shorter reaction times.

    One-Pot Multicomponent Reactions: These reactions involve the combination of three or more reactants in a single reaction vessel to form complex products.

Industrial Production Methods

Industrial production of benzothiazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms are employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzothiazol-2-YL [(8,9-dimethyl-7-phenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl] sulfide undergoes various chemical reactions, including:

    Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogens, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines .

Scientific Research Applications

1,3-Benzothiazol-2-YL [(8,9-dimethyl-7-phenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl] sulfide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Benzothiazol-2-YL [(8,9-dimethyl-7-phenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl] sulfide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit enzymes critical for the survival of pathogens, such as DprE1 in Mycobacterium tuberculosis . The compound’s structure allows it to bind effectively to these targets, disrupting their normal function and leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Benzothiazol-2-YL [(8,9-dimethyl-7-phenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl] sulfide stands out due to its complex structure, which combines multiple heterocyclic rings. This unique arrangement enhances its binding affinity and specificity for certain molecular targets, making it a valuable compound in various research fields.

Properties

Molecular Formula

C23H18N6S2

Molecular Weight

442.6 g/mol

IUPAC Name

2-[(11,12-dimethyl-10-phenyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl)methylsulfanyl]-1,3-benzothiazole

InChI

InChI=1S/C23H18N6S2/c1-14-15(2)29(16-8-4-3-5-9-16)21-20(14)22-26-19(27-28(22)13-24-21)12-30-23-25-17-10-6-7-11-18(17)31-23/h3-11,13H,12H2,1-2H3

InChI Key

DYUMBHKQFMSUHA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=C1C3=NC(=NN3C=N2)CSC4=NC5=CC=CC=C5S4)C6=CC=CC=C6)C

Origin of Product

United States

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